molecular formula C23H22N8O6 B2763181 2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide CAS No. 941938-18-7

2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B2763181
CAS No.: 941938-18-7
M. Wt: 506.479
InChI Key: VEFXFGWCWGGQRH-RQTKGAAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide is a useful research compound. Its molecular formula is C23H22N8O6 and its molecular weight is 506.479. The purity is usually 95%.
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Scientific Research Applications

1. Hydrazone Derivatives and Anticancer Research

Hydrazone derivatives, like the one incorporated in the mentioned compound, have been extensively studied for their anticancer properties. A study highlighted the synthesis of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety, which showed significant cytotoxicity against melanoma, breast cancer, and pancreatic cancer cell lines. Such compounds are more cytotoxic against the melanoma cell line, indicating their potential in anticancer therapy (Šermukšnytė et al., 2022).

2. Nitrofuran Derivatives and Antimicrobial Activity

The nitrofuran moiety, as part of this compound, is known for its antimicrobial properties. Research has demonstrated that 5-nitrofuran derivatives can act as bioreductively activated prodrug systems for selective release of drugs in hypoxic solid tumors, showing potential in antimicrobial and anticancer applications (Mahmud et al., 1998).

Properties

IUPAC Name

2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl]-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O6/c1-28-20-19(21(33)29(2)23(28)34)30(22(26-20)24-13-15-7-4-3-5-8-15)14-17(32)27-25-12-6-9-16-10-11-18(37-16)31(35)36/h3-12,19H,13-14H2,1-2H3,(H,27,32)/p+1/b9-6+,25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDHOXDPUCMKRF-RQTKGAAPSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC(=O)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC(=O)N/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N8O6+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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